

"physicochemical properties of Oxazole-5-carbothioamide"

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Compound of Interest

Compound Name: Oxazole-5-carbothioamide

Cat. No.: B1525658

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An In-Depth Technical Guide to the Physicochemical Properties of **Oxazole-5-carbothioamide**

Executive Summary

Oxazole-5-carbothioamide is a heterocyclic compound featuring a five-membered oxazole ring substituted with a carbothioamide group. This structure serves as a valuable and versatile building block in medicinal chemistry and materials science.^[1] The oxazole nucleus is a privileged scaffold found in numerous biologically active molecules, imparting a range of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects.^{[2][3][4]} The presence of the carbothioamide moiety further enhances its potential for diverse chemical modifications and biological interactions. This guide provides a comprehensive analysis of the core physicochemical properties of **oxazole-5-carbothioamide**, offering insights into its synthesis, structural characteristics, stability, and reactivity. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery and development pipelines.

The Oxazole Scaffold: A Cornerstone in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, and the oxazole ring is a particularly prominent motif.^[2] An oxazole is a five-membered aromatic ring containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively.^[3] This arrangement creates a unique electronic profile, rendering the ring weakly basic and thermally

stable, though susceptible to certain ring-opening reactions.[5] The atoms in the ring are sp^2 hybridized, resulting in a planar structure with six delocalized π -electrons that confer aromaticity.[5]

The utility of oxazole derivatives is vast, with clinically approved drugs such as the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin showcasing the scaffold's therapeutic value.[2] The substitution pattern on the oxazole ring plays a critical role in defining the molecule's biological activity and physicochemical properties, making intermediates like **oxazole-5-carbothioamide** highly valuable for creating diverse chemical libraries.[3][6]

Synthesis and Structural Elucidation

The strategic synthesis and rigorous characterization of **oxazole-5-carbothioamide** are fundamental to its application. While multiple routes to the oxazole core exist, the van Leusen reaction offers a robust and efficient method.[7]

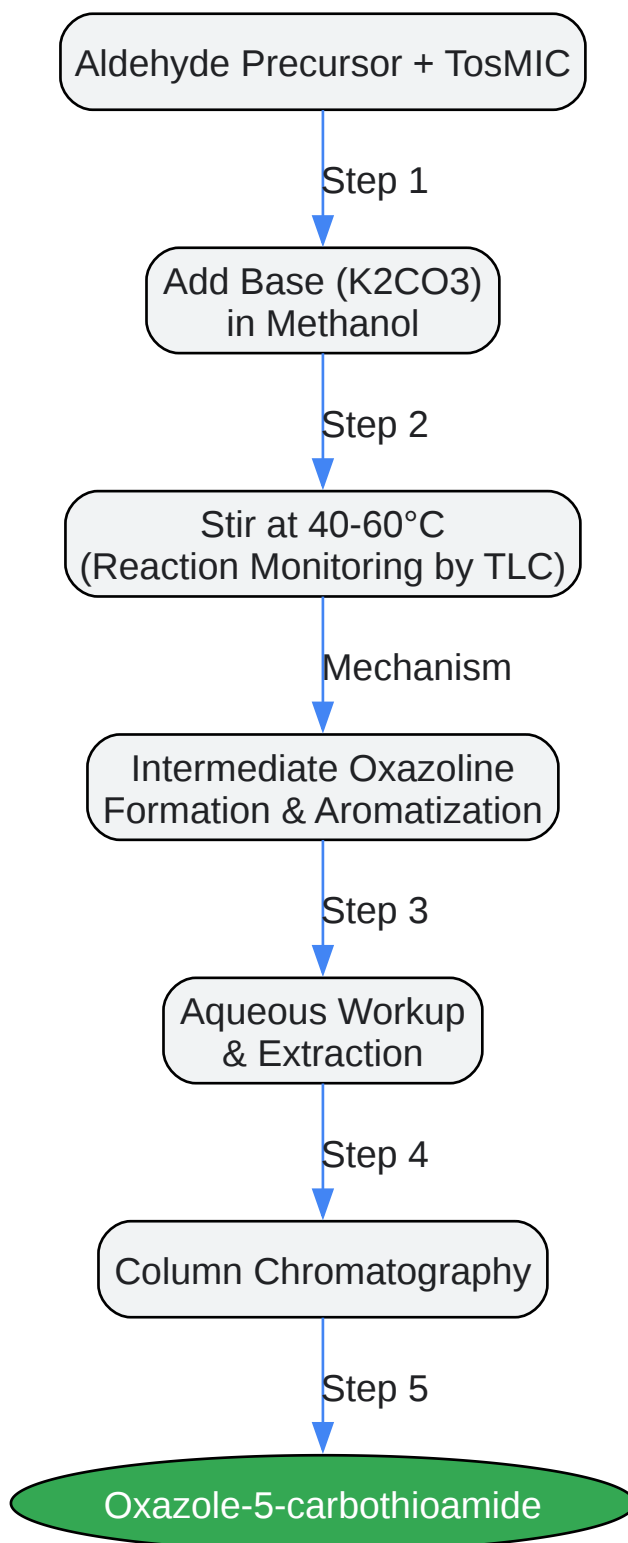
Proposed Synthetic Pathway via van Leusen Reaction

The van Leusen oxazole synthesis is a powerful one-pot reaction that constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[7] To synthesize **oxazole-5-carbothioamide**, a plausible approach involves the use of a protected thioformamide derivative as the starting aldehyde equivalent, followed by deprotection.

Experimental Protocol:

- **Reaction Setup:** To a solution of the appropriate aldehyde precursor and TosMIC (1.1 equivalents) in a suitable solvent like methanol or dimethoxyethane, add a base such as potassium carbonate (K_2CO_3 , 2.0 equivalents).
- **Reaction Execution:** Stir the mixture at room temperature or under gentle heating (40-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction involves the initial deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization, and subsequent elimination of toluenesulfinic acid to form the aromatic oxazole ring.[7]
- **Workup and Purification:** Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

- Final Conversion: If a protected starting material was used, a final deprotection step would be required to yield the target **oxazole-5-carbothioamide**.



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Caption: Proposed workflow for the synthesis of **Oxazole-5-carbothioamide**.

Structural Characterization: Anticipated Spectroscopic Data

The unambiguous identification of **oxazole-5-carbothioamide** relies on a combination of spectroscopic techniques. The expected data provides a fingerprint for the molecule's structure.

Technique	Expected Observations
¹ H NMR	- Protons on the oxazole ring (at C2 and C4) appearing as distinct singlets in the aromatic region (δ 7-9 ppm).- Broad signals corresponding to the -NH ₂ protons of the carbothioamide group, which may be exchangeable with D ₂ O.
¹³ C NMR	- Resonances for the three carbon atoms of the oxazole ring (C2, C4, C5) in the range of δ 120-160 ppm.- A characteristic downfield signal for the thiocarbonyl carbon (C=S) of the carbothioamide group, typically above δ 180 ppm.
FT-IR	- N-H stretching vibrations for the primary thioamide around 3100-3400 cm ⁻¹ .- C=N and C=C stretching vibrations from the oxazole ring in the 1500-1650 cm ⁻¹ region.- A strong C=S stretching band around 1100-1300 cm ⁻¹ .
Mass Spec.	- A clear molecular ion peak (M ⁺) corresponding to the molecular weight of C ₄ H ₄ N ₂ OS (128.15 g/mol). ^[8] - Characteristic fragmentation patterns involving the loss of the carbothioamide group or cleavage of the oxazole ring.

Core Physicochemical Properties

Understanding the physicochemical profile of a compound is paramount in drug development, as these properties govern its absorption, distribution, metabolism, and excretion (ADME).

Key Parameters and Experimental Determination

Property	Predicted Value / Characteristic	Significance
Molecular Formula	C ₄ H ₄ N ₂ OS	Defines the elemental composition.
Molecular Weight	128.15 g/mol [8]	Influences diffusion and transport across membranes.
Predicted LogP	0.5 - 1.5	A measure of lipophilicity; critical for membrane permeability and solubility.
Predicted pKa	~1-2 (basic N); ~14-16 (acidic N-H)	Determines the ionization state at physiological pH, affecting solubility and receptor binding.
Aqueous Solubility	Poor to moderate	Heterocyclic compounds of this nature often exhibit limited aqueous solubility, impacting bioavailability.[9]

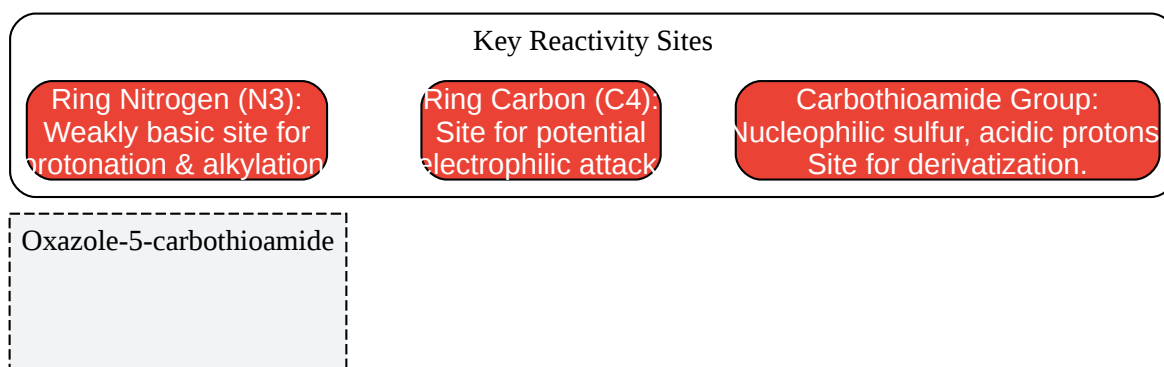
Protocol: Determining Aqueous Solubility (Shake-Flask Method)

- Preparation: Add an excess amount of **oxazole-5-carbothioamide** to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed vial.
- Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
- Separation: Centrifuge the suspension to pellet the undissolved solid.
- Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Chemical Stability and Reactivity

The stability and reactivity of **oxazole-5-carbothioamide** are dictated by the interplay between the aromatic oxazole ring and the functional carbothioamide group.

- **Oxazole Ring Stability:** The oxazole ring is generally stable but can be sensitive to certain conditions. While it shows resistance to acids, some substituted oxazoles, such as those with a 5-hydroxy group, can be unstable and prone to hydrolytic ring-opening.[5][10] The stability of the 5-carbothioamide derivative should be assessed under various pH and temperature conditions.
- **Reactivity Profile:** The molecule presents several sites for chemical modification:
 - **N-alkylation/acylation:** The nitrogen at position 3 of the oxazole ring is weakly basic and can be alkylated or acylated.[2]
 - **Electrophilic Substitution:** The oxazole ring can undergo electrophilic substitution, primarily at the C4 or C5 positions, though it is less reactive than other heterocycles like furan.[11]
 - **Carbothioamide Group:** The thioamide moiety is a versatile functional group. The sulfur atom is nucleophilic and can be alkylated, while the N-H protons can be deprotonated under strong basic conditions. The group can also participate in cycloaddition reactions or be converted to other functional groups.



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